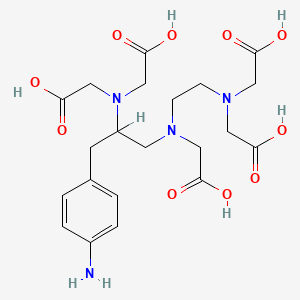

p-NH2-Bn-DTPA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H30N4O10 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |

InChI |

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |

InChI Key |

FEZWPBDUNJUSES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N |

Origin of Product |

United States |

General Principles of Bifunctional Chelator Design for Radiopharmaceutical and Molecular Imaging Research

Bifunctional chelators (BFCs) are molecules meticulously designed with two distinct functional components: a strong metal-binding moiety and a reactive functional group for covalent attachment to a biomolecule, such as an antibody or peptide. mdpi.com The primary goal in designing a BFC is to form a radiometal complex that is exceptionally stable under physiological conditions. nih.govresearchgate.net This stability is paramount to prevent the premature release of the radiometal in vivo, which could lead to off-target radiation dose and compromised imaging quality. nih.govresearchgate.net

The design of these chelators is a balancing act, considering several key factors:

Thermodynamic Stability and Kinetic Inertness: The chelator must form a complex with the radiometal that has a high formation constant (thermodynamic stability) and resists dissociation over time (kinetic inertness). This prevents the radiometal from being captured by other competing biological molecules. mdpi.com

Coordination Chemistry of the Radiometal: The chelator must possess a sufficient number of donor atoms (e.g., oxygen, nitrogen) arranged in a specific geometry to satisfy the coordination requirements of the chosen metallic radionuclide. mdpi.com

Bioconjugation Chemistry: The BFC must have a functional group (e.g., amine, isothiocyanate, carboxylic acid) that allows for efficient and stable conjugation to a targeting biomolecule without altering the biomolecule's biological activity. mdpi.com

Historical Context and Evolution of Diethylenetriaminepentaacetic Acid Dtpa Derivatives in Chelator Chemistry

Diethylenetriaminepentaacetic acid (DTPA) has long been recognized for its ability to form stable complexes with a wide range of metal ions. cd-bioparticles.net Its initial use in nuclear medicine involved simple DTPA radiometal complexes. However, the need to attach these complexes to targeting biomolecules spurred the evolution into bifunctional derivatives.

An early and significant development was the creation of cyclic DTPA dianhydride (cDTPA). This molecule could react with amine groups on proteins, but its bifunctional nature often led to undesirable intramolecular cross-linking of the biomolecule, which could compromise its function. nih.gov This limitation highlighted the need for monoreactive derivatives that would ensure a single point of attachment.

A major breakthrough came with the introduction of a benzyl (B1604629) group onto the carbon backbone of the DTPA molecule. This modification led to chelators like p-isothiocyanatobenzyl-DTPA (p-SCN-Bn-DTPA), which offered several advantages. nih.govosti.gov The isothiocyanate group provided a more specific reaction with primary amines on biomolecules, and the benzyl group helped to improve the in vivo stability of the resulting radiometal complex. nih.govnih.gov These "second-generation" DTPA chelators demonstrated enhanced target localization and reduced uptake in non-target organs like the liver compared to their predecessors. nih.gov This evolution paved the way for more refined derivatives, including the subject of this article, p-NH2-Bn-DTPA.

Significance of P Nh2 Bn Dtpa in Advanced Molecular Imaging Probe Development

Established Synthetic Routes for this compound and its Precursors

Intermediate Compounds in Synthetic Pathways

Key intermediate compounds are critical for the efficient synthesis of this compound. The DTPA-pentamethyl ester is a frequently employed precursor, allowing for selective modifications due to its ester-protected carboxylic acid groups dtu.dk. An aniline (B41778) derivative, specifically the pentamethyl ester form, has been identified as a vital intermediate in the preparation of this compound dtu.dk. Nitro-substituted benzyl-DTPA compounds are also significant intermediates, undergoing reduction to generate the primary amino group. For instance, S-2-(4-Aminobenzyl)-diethylenetriamine pentaacetic acid trifluoroacetic acid salt is described as a useful reagent and intermediate in the synthesis of various organic and inorganic compounds macrocyclics.com. Another important protected intermediate is this compound-penta(tert-butyl ester), which is often used in subsequent conjugation reactions chem960.comnih.gov.

Table 1: Key Intermediate Compounds in this compound Synthesis

| Intermediate Compound | Role in Synthesis |

| DTPA-pentamethyl ester | Initial precursor for introducing benzyl and amino groups, allows selective modification dtu.dk. |

| Nitro-benzyl-DTPA | Precursor that undergoes reduction to yield the aminobenzyl moiety biosynth.com. |

| This compound-penta(tert-butyl ester) | Protected form used for subsequent conjugation, allowing deprotection to free acid chem960.comnih.gov. |

Derivatization Strategies for Tailored Functionalization

The primary amino group on the benzyl moiety of this compound is a highly versatile handle for its derivatization and subsequent conjugation to a wide array of biomolecules. This characteristic positions this compound as a crucial bifunctional chelator (BFC).

Introduction of Reactive Groups for Subsequent Conjugation

The amino group of this compound can be readily transformed into various reactive functionalities, enabling its covalent attachment to diverse target molecules. A very common strategy involves converting the amino group into an isothiocyanate group (-NCS), yielding p-SCN-Bn-DTPA. This isothiocyanate derivative then reacts efficiently with primary amine groups present on target biomolecules, such as proteins or peptides, to form stable thiourea (B124793) linkages macrocyclics.com.

Beyond thiourea formation, the amino group can participate in amide bond formation by reacting with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. Another derivatization pathway is N-alkylation, where the primary amine functionality can react with electrophilic groups like bromoacetylated polylysine, forming a stable carbon-nitrogen bond. These strategies allow for the conjugation of this compound to a broad spectrum of biomolecules, including peptides, oligonucleotides, antibodies, and drugs, facilitating their use in various applications. For instance, this compound has been conjugated to bovine serum albumin (BSA) for immunoassay development and to pyroglutamate (B8496135) helix B surface peptide (pHBSP) for cardiac ischemia imaging applications.

Table 2: Derivatization Strategies for this compound

| Derivatization Strategy | Reactive Group Introduced | Linkage Formed | Conjugation Partner Examples |

| Isothiocyanate formation | -NCS | Thiourea | Primary amines on proteins, peptides |

| Amide bond formation | N/A (reacts directly) | Amide | Activated carboxylic acids (e.g., NHS esters) |

| N-alkylation | N/A (reacts directly) | C-N bond | Bromoacetylated polylysine |

Considerations of Stereochemistry in Synthesis and Derivatization

While the core DTPA molecule itself is achiral, the introduction of the benzyl group at a specific nitrogen atom, especially if further substituted or if the DTPA backbone is modified, can lead to the creation of chiral centers. This can result in the formation of stereoisomers. For example, the synthesis of N,N,N',N'',N''-pentakis(carboxymethyl)-1-[(4-aminophenyl)methyl]-4-methyldiethylenetriamine, a derivative of this compound, has been observed to yield a mixture of two diastereomers nih.gov. Furthermore, upon chelation with metal ions such as yttrium(III), this compound can exhibit two diastereomers, reflecting the influence of the metal complexation on the compound's stereochemical properties nih.gov. The descriptor "S-2-(4-Aminobenzyl)-diethylenetriamine pentaacetic acid" macrocyclics.com implies a specific stereoisomeric form, indicating that the carbon atom where the benzyl group is attached can be a chiral center. In related DTPA derivatives, such as CHX-DTPA (a cyclohexyl-substituted DTPA), the trans-structure can lead to two distinct stereoisomers, A and B, with observed differences in serum stability (e.g., CHX-B-DTPA being less stable than CHX-A-DTPA). These examples underscore the importance of considering stereochemistry in the synthesis and derivatization of this compound and its analogues, as it can influence their chemical properties and biological behavior.

Advanced Synthetic Approaches for this compound Analogues

Advanced synthetic methodologies aim to overcome limitations of traditional approaches, leading to novel this compound analogues with improved properties for specific applications. Research efforts include the development of entirely new bifunctional DTPA chelators and innovative synthetic routes for their preparation, often focusing on enhancing stability or introducing new functionalities.

One sophisticated approach involves the synthesis of optically active polyaminocarboxylate-based DTPA analogues. This has been achieved through the convenient ring opening of aziridinium (B1262131) ions, yielding enantiomerically enriched products. This stereoselective method represents a significant advancement in controlling the chirality of DTPA derivatives.

To address the limitations of low molecular weight contrast agents, such as rapid diffusion and renal clearance, advanced strategies involve conjugating DTPA units to nanosized carriers like nanoparticles or liposomes. This approach aims to prolong intravascular retention and improve contrast enhancement in imaging applications. Furthermore, the development of multi-DTPA conjugates, such as HPPH-di-DTPA, where multiple DTPA units are attached to a central core molecule, represents an advanced strategy to increase the chelation capacity and potentially enhance the efficacy of the resulting agents. Ongoing research also focuses on developing DTPA derivatives specifically tailored for radioimmunoconjugation, with a strong emphasis on optimizing labeling efficiency and ensuring high in vitro and in vivo stability.

Coordination Environment and Ligand Binding Modes with Various Radiometals

This compound is an acyclic octadentate polyaminopolycarboxylic acid chelator sci-hub.se. Its coordination environment typically involves five oxygen donor atoms from deprotonated carboxylate groups and three nitrogen donor atoms from tertiary amino groups sci-hub.se. This arrangement allows for the robust encapsulation of various metal ions. The p-aminobenzyl group serves as a versatile linker, enabling the conjugation of the DTPA chelating core to biomolecules such as antibodies or peptides, thereby facilitating targeted delivery of the radiometal ruixibiotech.combiosyn.com.

The flexibility of the acyclic DTPA backbone allows it to accommodate metal ions of varying sizes and coordination preferences. For instance, trivalent metal ions like Gallium(III) (Ga3+) typically exhibit a coordination number of 6 in their complexes nih.gov. The octadentate nature of DTPA suggests that it can fully saturate the coordination sphere of many trivalent radiometals, forming stable 1:1 metal-ligand complexes.

Thermodynamic Stability of this compound Metal Complexes

The thermodynamic stability of a metal complex reflects the extent to which the metal ion is bound by the chelator at equilibrium. High thermodynamic stability is crucial to prevent the release of the radiometal in vivo, which could lead to off-target accumulation and reduced efficacy sci-hub.seacs.org.

Thermodynamic stability is quantitatively assessed by the thermodynamic stability constant (log KML), where higher values indicate a more stable complex sci-hub.se. A log KML value typically above 18 is considered indicative of a thermodynamically stable complex sci-hub.se. Another important parameter is the pM value, which represents the negative logarithm of the free metal ion concentration under specific conditions (e.g., [ligand] = 10 µM, [metal] = 1 µM, pH = 7.4) researchgate.netd-nb.infoacs.org. A higher pM value signifies a stronger metal ion affinity and greater complex stability.

DTPA, the parent chelator of this compound, is known to form thermodynamically stable complexes with a variety of trivalent metal ions. Table 1 provides a summary of reported thermodynamic stability constants (log KML) for DTPA with several radiometals.

Table 1: Thermodynamic Stability Constants (log KML) for DTPA Complexes

| Radiometal | log KML sci-hub.se |

| Ga3+ | 25.5 |

| Cu2+ | 21.4 |

| In3+ | 29.5 |

| Y3+ | 21.2 |

| Zr4+ | 35.8 |

| Lu3+ | 22.6 |

While this compound shares the core chelating properties of DTPA, specific log KML or pM values directly for this compound are less commonly reported than for DTPA itself or other DTPA derivatives like CHX-A''-DTPA. However, the fundamental chelating ability is expected to be similar to that of DTPA. For instance, studies comparing [111In][In(p-NH2-Bn-CHX-A''-DTPA)]2- to other chelators indicate its in vitro stability, although it may be considered inferior to newer macrocyclic chelators acs.org.

The pH of the solution significantly influences the stability of metal complexes, primarily by affecting the protonation state of the ligand's donor atoms and the speciation of the metal ion acs.org. For DTPA, complex stability can vary with pH. For example, a 153Sm-DTPA complex demonstrated good stability at pH 8.5 but exhibited a notable loss of radiochemical activity (approximately 13%) at physiological pH cardiff.ac.uk. This suggests that while DTPA can form stable complexes, their integrity can be compromised in the physiological pH range, particularly for certain metal ions. Conversely, scandium(III) complexes with DTPA have been observed to form completely even at highly acidic conditions (below pH 2), indicating robust chelation across a broad pH range for specific metals researchgate.net. Potentiometric titrations are routinely employed to investigate the complex formation equilibria and the effect of pH on the stability constants acs.orgacs.org.

Kinetic Inertness of this compound Radiometal Chelates

Kinetic inertness, or kinetic stability, is a crucial characteristic for radiometal chelates, particularly for in vivo applications. It describes the resistance of a metal complex to dissociation or transchelation—the exchange of the radiometal with competing endogenous metal ions (e.g., Cu2+, Fe3+, Zn2+, Ca2+) or ligands (e.g., proteins like transferrin or albumin) present in biological systems sci-hub.seusask.caacs.org.

Acyclic polyaminopolycarboxylate ligands, including DTPA and its derivatives like this compound, generally exhibit faster kinetics for metal complex formation compared to their macrocyclic counterparts sci-hub.se. This rapid complexation is advantageous for radiolabeling procedures, as it allows for efficient labeling at mild conditions (e.g., room temperature) and within short reaction times sci-hub.se. For example, a related derivative, p-SCN-DTPA, was successfully radiolabeled with 68Ga with high radiochemical purities (>95%) within 10 minutes at room temperature uni-mainz.de. Similarly, p-NH2-DTPA has been utilized for 111In labeling after conjugation to peptides uni-mainz.de. The ability to achieve high radiochemical yields quickly and at ambient temperatures is a key factor in the practical application of these chelators.

Despite their favorable formation kinetics and thermodynamic stability, many acyclic DTPA-radiometal complexes, including those of 90Y, have been noted to suffer from inadequate in vivo stability due to dissociation and transchelation sci-hub.se. This inherent kinetic lability is a significant limitation for long-term in vivo applications, as it can lead to the release of the radiometal from the chelator, resulting in off-target accumulation (e.g., in bone for some radiometals) sci-hub.seusask.ca.

In vitro human serum stability assays are commonly employed to evaluate the kinetic inertness and resistance to transchelation. These assays involve incubating the radiometal complex in human serum and monitoring the retention of the radiometal by the chelator over time. For instance, [111In][In(p-NH2-Bn-CHX-A''-DTPA)]2- demonstrated an in vitro stability of 89.9% after 24 hours, which was considered inferior compared to more kinetically inert chelators acs.org. Furthermore, 64Cu-DTPA-based immunoconjugates showed significantly lower serum stability (38.2% and 37.8% for 64Cu-CHX-A”-DTPA-rituximab and 64Cu-2B3M-DTPA-rituximab, respectively, after 48 hours) when compared to macrocyclic chelators nih.gov. Challenging the stability of 68Ga-p-SCN-DTPA complexes with a 1000-fold molar excess of competing metal ions present in human serum (Cu, Fe, Ca, and Zn) also revealed a substantial influence on complex stability uni-mainz.de.

These findings highlight that while this compound and its derivatives form thermodynamically stable complexes and exhibit rapid labeling kinetics, their acyclic nature can compromise their kinetic inertness in the complex biological milieu, making them susceptible to transchelation over extended periods.

Bioconjugation Strategies Employing P Nh2 Bn Dtpa

Mechanisms of Covalent Conjugation via the Primary Amine Functionality

The primary amine functionality of p-NH2-Bn-DTPA allows for several well-established chemical reactions to form stable covalent bonds with target biomolecules.

Active ester chemistry is a common and efficient method for conjugating this compound to biomolecules containing carboxylic acid groups. This mechanism typically involves the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive intermediates formed by the activation of carboxylate groups, often using carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) thermofisher.comfishersci.comthno.org.

The reaction proceeds under physiological to slightly alkaline conditions, typically within a pH range of 7.2 to 9, with an optimal pH often cited as 8.3-8.5 thermofisher.comlumiprobe.com. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the displacement of N-hydroxysuccinimide and the formation of a stable amide bond thermofisher.com. A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which becomes more significant at higher pH values and in the absence of primary amines thermofisher.comlumiprobe.com.

For example, this compound has been successfully conjugated to poly(γ-glutamic acid) (γ-PGA) using EDC hydrochloride (EDC.HCl) and NHS, resulting in the formation of an amide bond rsc.org. This demonstrates the utility of active ester chemistry for attaching this compound to carboxyl-rich polymers and, by extension, to biomolecules with accessible carboxylic acid residues.

Thiourea (B124793) bond formation is another robust strategy for conjugating this compound. While the primary amine of this compound can directly react with an isothiocyanate-functionalized target molecule, a more frequently employed strategy involves the initial conversion of this compound into its isothiocyanate derivative, p-SCN-Bn-DTPA mdpi.comaxispharm.com. This derivatization utilizes the primary amine functionality of this compound.

Once converted to p-SCN-Bn-DTPA, the isothiocyanate group readily reacts with primary amine groups present on target biomolecules, such as lysine (B10760008) residues on proteins or peptides, to form a stable thiourea linkage thermofisher.commdpi.comnih.govinterchim.fr. This reaction typically proceeds under mild conditions mdpi.com. Studies comparing various bifunctional chelators for radioimmunoconjugation have shown that isothiocyanate-derivatized chelators, including p-SCN-Bn-DTPA, efficiently conjugate to free amine groups on lysine residues within antibodies, forming thiourea linkages nih.gov. The average number of chelators conjugated per antibody molecule for p-SCN-Bn-DTPA was reported as 3.6 ± 1.0 nih.gov.

Amide bond formation is a fundamental reaction in organic chemistry and is extensively used in bioconjugation. The primary amine of this compound can directly participate in amide bond formation by reacting with carboxylic acid groups on biomolecules thermofisher.cominterchim.fr. This reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Carbodiimide (B86325) reagents, such as EDC, are commonly employed to activate carboxylic acids, forming an O-acylisourea intermediate that is highly reactive towards amines. The addition of N-hydroxysuccinimide (NHS) or sulfo-NHS further enhances the coupling efficiency by forming a more stable and reactive NHS ester intermediate, which then reacts with the primary amine of this compound to yield a stable amide bond thermofisher.comfishersci.comthno.org. This method is particularly useful for conjugating this compound to biomolecules that possess accessible carboxylic acid residues. For instance, this compound has been conjugated to poly(γ-glutamic acid) via amide bond formation using EDC.HCl and NHS rsc.org.

Azo coupling is a chemoselective bioconjugation strategy that specifically targets tyrosine residues on peptides and proteins. This method leverages the aromatic primary amine of this compound. The first step involves the diazotization of the p-aminobenzyl group of this compound, converting it into a highly reactive aryl diazonium salt. This is typically achieved by reacting the primary amine with sodium nitrite (B80452) (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), at low temperatures (e.g., 4 °C) ualberta.caresearchgate.netacs.orgacs.org.

The resulting diazonium salt is an electrophile that undergoes electrophilic aromatic substitution with the electron-rich phenolic ring of tyrosine residues, forming a stable azo linkage (-N=N-) ualberta.caresearchgate.netacs.org. This reaction is particularly advantageous for site-selective labeling as tyrosine is less abundant than lysine and cysteine, and its phenolic group offers a unique handle for conjugation under mild conditions ualberta.caacs.org.

Research findings illustrate the effectiveness of this strategy. For example, diazotized bifunctional chelators, including the p-aminobenzyl moiety (similar to that in this compound), have been successfully coupled with L-tyrosine, the hexapeptide neurotensin (B549771) NT(8–13), and human serum albumin (HSA) researchgate.netacs.orgacs.orgresearchgate.net. The radiochemical yields for these conjugations demonstrate the viability of azo coupling for incorporating this compound onto tyrosine-containing biomolecules.

Table 1: Radiochemical Yields of Azo Coupling with Diazotized p-NH2-Bn-NOTA Complexes (Analogous to this compound) researchgate.netacs.orgacs.orgresearchgate.net

| Target Biomolecule | Chelator Complex (Radiometal) | Radiochemical Yield (%) |

| L-Tyrosine | p-NH2-Bn-NOTA (⁶⁴Cu) | 80 |

| L-Tyrosine | p-NH2-Bn-NOTA (⁶⁸Ga) | 56 |

| Neurotensin NT(8–13) | p-NH2-Bn-NOTA (⁶⁴Cu) | 45 |

| Neurotensin NT(8–13) | p-NH2-Bn-NOTA (⁶⁸Ga) | 11 |

| Human Serum Albumin (HSA) | p-NH2-Bn-NOTA (⁶⁴Cu) | 20 |

Conjugation to Peptides and Peptide Analogs

The primary amine functionality of this compound makes it an ideal candidate for conjugation to peptides and their analogs, which commonly feature N-terminal amines and lysine side chain amines.

Strategies for site-specific labeling of peptides using this compound primarily leverage the reactivity of its primary amine with specific functional groups introduced or naturally present on the peptide scaffold.

One common approach involves reacting the this compound amine with activated carboxylic acid groups on the peptide, often through active ester intermediates (e.g., NHS esters) formed with EDC/NHS chemistry thermofisher.comrsc.org. This method can be used to target specific carboxylic acid residues if they are selectively activated or if the peptide is designed with a unique carboxylic acid handle.

Alternatively, for peptides containing tyrosine residues, the azo coupling strategy provides a highly chemoselective method for site-specific labeling ualberta.caresearchgate.netacs.org. By first diazotizing the p-aminobenzyl group of this compound, the resulting diazonium salt can then react exclusively with the phenolic side chain of tyrosine. This is particularly valuable for maintaining the biological activity of peptides where N-terminal or lysine modifications might interfere with receptor binding or enzymatic activity. Studies have demonstrated the successful azo coupling of p-NH2-Bn-NOTA (a chelator analogous to this compound in terms of its aminobenzyl linker) to the hexapeptide neurotensin NT(8–13) researchgate.netacs.orgacs.orgresearchgate.net.

This compound has been employed in the synthesis of radiopeptides for diagnostic imaging. For instance, it has been conjugated to a pyroglutamate (B8496135) helix B surface peptide (pHBSP) for cardiac ischemia imaging researchgate.net. It has also been conjugated to a peptide designed for liver fibrosis imaging (pPB-HAS) uni-mainz.de. The choice of conjugation strategy depends on the specific peptide sequence, the desired site of labeling, and the need to preserve the peptide's biological function. The flexibility offered by the p-aminobenzyl linker ensures that the DTPA chelator is positioned optimally for metal chelation without unduly hindering the peptide's interaction with its biological target.

Conjugation to Nanoparticles and Advanced Nanomaterials

Integration with Carbon-Based Nanomaterials

The unique physicochemical properties of carbon-based nanomaterials (CBNs), such as high surface area, excellent electrical conductivity, and diverse structural forms (e.g., graphene, carbon nanotubes), make them highly attractive for biomedical applications, including imaging and drug delivery cenmed.comnih.govfishersci.nl. However, their inherent poor solubility and tendency for aggregation in biological media necessitate surface functionalization to enhance dispersibility, biocompatibility, and enable specific bioconjugation.

This compound is a crucial linker in this context, leveraging its amino group to form stable covalent bonds with functionalized carbon nanomaterials. This amino functionality allows for direct conjugation through various chemical reactions, such as amide bond formation with carboxylated carbon nanomaterials or reactions with other activated groups on the nanomaterial surface.

A notable application of this compound in conjunction with carbon-based nanomaterials involves its use with graphene oxide (GO) for diagnostic imaging. For instance, a complex featuring GO conjugated with this compound, subsequently chelated with the radioisotope Indium-111 (In), and further linked to trastuzumab (an antibody), has been developed for Single-Photon Emission Computed Tomography (SPECT) imaging cenmed.com. This construct, denoted as GO-p-NH2-Bn-DTPA-In-trastuzumab, exemplifies the utility of this compound as a bridge between the carbon nanomaterial platform and a targeting biomolecule (trastuzumab) for specific diagnostic purposes cenmed.com.

Beyond SPECT imaging, the broader strategy of conjugating DTPA derivatives, including this compound, to carbon nanomaterials extends to other imaging modalities and therapeutic applications. For example, DTPA has been covalently conjugated to graphene oxide (GO-DTPA), followed by complexation with Gadolinium(III) (Gd(III)) to create T1-weighted Magnetic Resonance Imaging (MRI) contrast agents (GO-DTPA-Gd). These systems have demonstrated enhanced MRI T1 relaxivity and improved cellular MRI contrast compared to commercial agents, and also possess the capacity for high drug loading (e.g., doxorubicin) via physisorption, leading to potent anticancer activity against cancer cells. The amino group of this compound provides a specific chemical handle that facilitates such robust covalent conjugations, enabling the creation of multifunctional theranostic platforms that combine imaging capabilities with drug delivery.

The integration of this compound with carbon-based nanomaterials like graphene oxide thus enables the development of sophisticated nanoplatforms for advanced biomedical applications, particularly in molecular imaging and targeted therapy.

Research Findings on this compound Integration with Carbon-Based Nanomaterials

| Carbon Nanomaterial | Conjugation Strategy | Chelator/Isotope/Biomolecule | Application | Key Finding/Outcome | Citation |

| Graphene Oxide (GO) | Covalent conjugation via this compound | This compound-In-trastuzumab | SPECT Imaging | Used for diagnostic imaging in cancer theranostics. | cenmed.com |

Preclinical Research Applications in Molecular Imaging

Development of Magnetic Resonance Imaging (MRI) Contrast Agents

p-NH2-Bn-DTPA serves as a key component in the development of MRI contrast agents due to its ability to form stable complexes with paramagnetic metal ions, particularly Gadolinium(III). granlen.combiosyn.com

Gadolinium(III) Chelates for Enhanced Image Contrast

Gadolinium(III) (Gd(III)) is a rare earth metal with strong paramagnetic properties, making it highly effective in MRI. mrimaster.comcardiff.ac.uk However, free Gd(III) ions are toxic in vivo, necessitating their chelation to form stable complexes that can be safely administered and excreted. mrimaster.comcardiff.ac.uk DTPA-based chelators, including this compound, are commonly used for this purpose, as they form stable coordination complexes with Gd(III), thereby reducing its toxicity while retaining its magnetic properties. mrimaster.comcardiff.ac.uk

The chelation of Gd(III) by this compound results in contrast agents that enhance MRI images by shortening the T1 relaxation time of nearby water protons, leading to increased signal intensity and improved differentiation between normal and abnormal tissues. mrimaster.com This property is crucial for detecting various pathologies, such as tumors and inflammation. mrimaster.com Researchers have synthesized Gd(III)-p-NH2-Bn-DTPA conjugates to explore their potential as MRI contrast agents, focusing on their relaxivity, which is a measure of their ability to enhance image contrast. researchgate.net

Investigation of Novel DNA-Binding Gadolinium Chelates

Beyond general contrast enhancement, this compound has been instrumental in developing novel Gd(III) chelates designed for specific molecular targeting, such as DNA binding. One such example is Gd-TO, a molecular imaging agent designed to detect acutely necrotic cells in vivo. nih.gov Gd-TO is synthesized by coupling this compound with a carboxyl-terminated linker, which is then reacted with gadolinium. nih.gov The design of Gd-TO is based on TO-PRO 1, a DNA-binding vital fluorochrome, and features quaternary nitrogens that render it membrane impermeable. nih.gov

Gd-TO specifically binds to exposed DNA in ruptured cells, allowing for the imaging of necrotic cell death. nih.gov In preclinical studies using mouse models of myocardial infarction, Gd-TO was selectively retained in tissue containing acutely necrotic cells, enabling the delineation of the time course of cell rupture and the characterization of necrotic material clearance. nih.gov This highlights the potential of this compound in creating targeted MRI contrast agents for understanding cellular mechanisms in disease.

Development of Positron Emission Tomography (PET) Radiotracers

This compound also plays a significant role in the development of PET radiotracers, particularly through its ability to chelate various radionuclides like Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga). acs.orgnih.govuni-mainz.de

⁶⁴Cu-Labeled Probes for PET Imaging

⁶⁴Cu is a theranostic radionuclide with a half-life of 12.7 hours, making it suitable for both PET imaging and radioendotherapy. snmjournals.orgiaea.org this compound and its derivatives, such as p-SCN-Bn-DTPA, have been explored as bifunctional chelators for conjugating ⁶⁴Cu to biomolecules like antibodies for immuno-PET applications. acs.orgnih.govkcl.ac.ukthno.org

Research has investigated the labeling efficiency, specific activity, and in vitro/in vivo stability of ⁶⁴Cu-labeled immunoconjugates using various chelators, including p-SCN-Bn-DTPA. nih.govkcl.ac.uk While some studies indicated that DTPA derivatives might show a significant level of ⁶⁴Cu impurities compared to macrocyclic chelators like NOTA and PCTA, ⁶⁴Cu-p-NH2-Bn-DOTA-hu14.18K322A has been developed as a novel PET radiotracer targeting neuroblastoma and melanoma. nih.govresearchgate.net This tracer demonstrated specific accumulation in neuroblastoma xenografts in preclinical mouse models, indicating its potential for clinical investigations of anti-GD2 immunotherapies. thno.orgresearchgate.net The longer half-life of ⁶⁴Cu compared to ⁶⁸Ga allows for delayed imaging, which can be advantageous for certain applications, such as allowing for clearance of renal activity for better visualization of lesions. iaea.org

⁶⁸Ga-Labeled Probes for PET Imaging

⁶⁸Ga is a generator-produced positron emitter with a half-life of 68 minutes, making it highly attractive for PET imaging, especially for tracers with fast pharmacokinetics. snmjournals.orgthno.orgresearchgate.net this compound and its derivatives, such as p-SCN-DTPA and CHX-A″-DTPA, have been utilized as chelating agents for ⁶⁸Ga-labeled probes. uni-mainz.deresearchgate.net

Studies have compared the pharmacokinetics of different ⁶⁸Ga-labeled PSMA-targeted radiotracers, including those utilizing DTPA derivatives. researchgate.net For instance, ⁶⁸Ga-(CHX-A″-DTPA)-Pep has been evaluated in preclinical studies for prostate cancer imaging. researchgate.net While ⁶⁸Ga-DKFZ-PSMA-11, which uses the acyclic chelating agent HBED-CC, has been widely studied clinically, other ⁶⁸Ga-labeled PSMA-targeted agents, including those with DTPA derivatives, continue to be investigated for their pharmacokinetic profiles and tumor uptake. researchgate.netwikipedia.org The availability of ⁶⁸Ga from a long-lived ⁶⁸Ge/⁶⁸Ga generator system makes it an increasingly popular choice for PET-CT imaging. researchgate.net

Considerations for Radionuclide Half-Life and Pharmacokinetic Matching

A critical aspect in the design and application of radiotracers for PET imaging is the appropriate matching of the radionuclide's physical half-life with the biological half-life or pharmacokinetics of the targeting vector. snmjournals.organtarosmedical.comiaea.org This matching ensures optimal imaging conditions and maximizes the diagnostic information obtained.

For imaging applications, short-lived radiometals, such as ⁶⁸Ga (half-life 68 min), are ideal for vectors that exhibit fast pharmacokinetics, like small molecules and peptides. snmjournals.orgthno.org Conversely, longer-lived radiometals, such as ⁶⁴Cu (half-life 12.7 h), are better suited for imaging slower biological processes, such as the biodistribution of antibodies (immuno-PET), which typically have longer circulation times. snmjournals.orgiaea.orgnih.gov For example, ⁶⁴Cu's half-life allows for delayed imaging, which can improve tumor-to-background ratios by allowing non-target activity to clear. iaea.org The choice of chelator, such as this compound, is thus influenced by the selected radionuclide and the intended biological application, ensuring the formation of a stable complex that maintains the integrity of the radiotracer in vivo. snmjournals.orgiaea.org

Analytical and Spectroscopic Characterization of P Nh2 Bn Dtpa and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of p-NH2-Bn-DTPA and its derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of atoms within the molecule, confirming its proposed structure and identifying any unexpected modifications.

For DTPA-based ligands, NMR can reveal the presence and connectivity of the diethylenetriamine (B155796) backbone, the five acetic acid moieties, and the specific p-aminobenzyl appendage. Chemical shifts and coupling patterns in ¹H NMR spectra are characteristic of the methylene (B1212753) protons adjacent to nitrogen atoms, the carboxylic acid protons, and the aromatic protons of the benzyl (B1604629) group. Similarly, ¹³C NMR provides signals corresponding to each unique carbon atom, including those in the carboxylate groups, the aliphatic chain, and the aromatic ring.

NMR is also critical for studying the coordination behavior of DTPA derivatives with metal ions. For instance, multinuclear NMR studies (e.g., ¹H, ¹³C, ¹⁷O, ⁸⁹Y, ¹³⁹La) on lanthanide(III) complexes of cyclic DTPA derivatives have revealed details about ligand coordination, the number of coordinated water molecules, and the presence of different isomeric forms in solution, along with their interconversion dynamics. Modifications at specific positions of the DTPA backbone can be readily identified and confirmed through shifts in the NMR signals.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass Spectrometry (MS) techniques are vital for determining the molecular weight and assessing the purity of this compound and its various derivatives. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are commonly employed nih.govgoogle.com.

MS provides precise molecular weight information, allowing for the confirmation of the synthesized compound's identity and the detection of impurities or by-products. For this compound, the expected molecular weight is 644.3 g/mol nih.gov. When this compound is conjugated to larger biomolecules, MS, particularly MALDI-TOF-MS, is used to determine the average number of chelators attached per biomolecule by observing the mass shift of the conjugate compared to the unmodified biomolecule nih.gov. ESI-MS is particularly useful for observing the formation of metal complexes, as the proton molecular ions or their sodium adducts are characteristic due to the high number of metal isotopes.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)) for Purity and Radiolabeling Yield Determination

Chromatographic techniques are extensively used for assessing the purity of this compound and its derivatives, and for determining the yield and radiochemical purity in radiolabeling procedures.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment, with this compound typically exhibiting an HPLC purity of ≥95% nih.gov. HPLC can separate compounds based on their physicochemical properties, allowing for the quantification of the main product and any impurities. For chiral DTPA derivatives like this compound, HPLC can also be used to separate and characterize diastereomeric forms, which may have different properties. Analytical HPLC is often coupled with other detectors, such as UV-Vis or mass spectrometry (LC-MS), for more comprehensive characterization.

Thin-Layer Chromatography (TLC) , especially Radio-TLC , is crucial for determining the radiochemical purity and yield of radiolabeled this compound conjugates. Given the short half-lives of many radionuclides, rapid and effective quality control methods are essential. Radio-TLC separates the chelated radionuclide from unchelated (free) radionuclide and hydrolyzed-reduced radionuclide impurities. For example, in the characterization of ⁹⁹mTc-DTPA, a one-system TLC method using Whatman-1 paper and a mixture of acetone (B3395972) and 0.9% sodium chloride as the mobile phase can effectively separate ⁹⁹mTc-DTPA (Rf = 0.4-0.6) from ⁹⁹mTcO₄⁻ (Rf = 0.9-1.0) and ⁹⁹mTcO₂ (Rf = 0.0-0.1). Radiochemical purity values often exceed 90%, and in some cases, can be greater than 99% immediately after preparation.

Table 1: Representative Chromatographic Purity Data for this compound

| Technique | Purity (%) | Reference |

| HPLC | ≥ 95 | nih.gov |

Table 2: Typical Radio-TLC Separation for ⁹⁹mTc-DTPA

| Component | Rf Value | Mobile Phase (Acetone:0.9% NaCl, 9:1) |

| ⁹⁹mTc-DTPA | 0.4-0.6 | |

| ⁹⁹mTcO₄⁻ (free pertechnetate) | 0.9-1.0 | |

| ⁹⁹mTcO₂ (hydrolyzed-reduced ⁹⁹mTc) | 0.0-0.1 |

Potentiometric and Spectrophotometric Titrations for Chelation Studies

Potentiometric and spectrophotometric titrations are fundamental for understanding the chelation properties of this compound and its derivatives, particularly their ability to bind metal ions.

Potentiometric titrations are used to determine the protonation constants (pKa values) of the ligand's acidic and basic groups. These constants are crucial for predicting the ligand's speciation at different pH values and its metal-binding affinity. The presence of the p-aminobenzyl group and the five carboxylic acid groups in this compound significantly influences its protonation profile. Studies on DTPA mono- and bis-amide ligands have shown that amide formation can decrease the basicity of the backbone nitrogens, impacting the thermodynamic stability of their metal chelates.

Spectrophotometric titrations , often combined with other analytical methods, can be employed to study the formation and stability of metal-chelate complexes. By monitoring changes in absorbance as a function of pH or metal ion concentration, researchers can determine stability constants (log K values) for the metal-ligand complexes. These constants quantify the strength of the bond between the metal ion and the chelator, which is a critical parameter for applications requiring stable metal complexes, such as in radiopharmaceuticals or MRI contrast agents. For instance, this compound has been used in studies involving its chelation with lead ions for immunoassay detection, where its binding properties are critical nih.govchem960.com.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sometimes oxygen, sulfur, or other elements) of a chemical compound. This method provides a direct verification of the molecular formula and purity of this compound and its derivatives.

For DTPA derivatives, elemental analysis confirms that the synthesized compound contains the expected percentages of C, H, and N, consistent with its theoretical molecular formula. Deviations from the theoretical values can indicate impurities or incomplete synthesis. For instance, in the characterization of Gd-DTPA-bis(amide) derivatives, elemental analysis is performed to verify the calculated percentages of carbon, hydrogen, and nitrogen.

Beyond traditional elemental analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is specifically used for the precise quantification of metal ions in chelates. When this compound is complexed with metals like gadolinium (Gd), ICP-MS can accurately determine the metal content, ensuring the correct stoichiometry of the metal-ligand complex. This is particularly important for quality control of metal-containing imaging agents or radiopharmaceuticals.

Comparative Analysis with Other Bifunctional Chelators in Research

Comparison with Macrocyclic Chelators (e.g., DOTA, NOTA, PCTA)

Macrocyclic chelators are characterized by their pre-organized cyclic backbone, which generally imparts high thermodynamic stability and kinetic inertness to their metal complexes. This comparison examines how acyclic p-NH2-Bn-DTPA and its parent compound, DTPA, measure up against these rigid structures.

The fundamental difference between acyclic chelators like DTPA and macrocyclic chelators such as DOTA lies in their structural rigidity, which dictates their stability.

Thermodynamic Stability: Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) typically form metal complexes with higher thermodynamic stability compared to their acyclic counterparts like DTPA (diethylenetriaminepentaacetic acid). researchgate.netresearchgate.net For instance, the stability constant (log K) for Y³⁺-DOTA is higher than for Y³⁺-DTPA. researchgate.net This increased stability is attributed to the "macrocyclic effect," where the pre-organized structure of the ligand minimizes the entropic penalty upon metal complexation. While both DOTA and DTPA form thermodynamically stable complexes with trivalent metal ions, the complexes of DOTA are noted to be considerably more stable. researchgate.netd-nb.info Studies have shown that the stability of metal complexes generally increases in the order of EDTA < DTPA < DOTA. akjournals.com

Kinetic Inertness: Kinetic inertness, the resistance of a complex to dissociation, is arguably more critical for in vivo applications. Macrocyclic chelators form significantly more kinetically inert complexes than acyclic ones. researchgate.net This is because the rigid cyclic framework encapsulates the metal ion more effectively, creating a higher energy barrier for the metal's release. researchgate.net For example, ⁹⁰Y-DTPA complexes have demonstrated poor stability in vivo, leading to the release of free ⁹⁰Y and subsequent accumulation in bone. researchgate.net In contrast, DOTA complexes with radionuclides like ⁹⁰Y and ¹⁷⁷Lu exhibit superior in vivo stability. unm.edunih.gov While DTPA complexes can be thermodynamically stable, their kinetic lability makes them more susceptible to demetallation in vivo through transchelation with endogenous metals or proteins. mdpi.com Even though the thermodynamic stabilities of Y-DOTA and Y-DTPA are similar, the rigid DOTA structure provides greater kinetic inertness. rsc.org

The structural differences between acyclic and macrocyclic chelators also lead to distinct radiolabeling characteristics.

Reaction Conditions: Acyclic chelators like DTPA and its derivatives, including this compound, offer a significant advantage in their ability to be radiolabeled under mild conditions. researchgate.net Complexation can typically be achieved at room temperature (25°C) and a pH range of 4.5-5.5 within minutes (5-20 min). unm.edumdpi.com This is due to the flexible nature of the acyclic backbone, which can readily wrap around the incoming metal ion. d-nb.info

Macrocyclic Labeling: In stark contrast, macrocyclic chelators such as DOTA and PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) often require heating (typically near 100°C) and longer reaction times to achieve efficient radiolabeling. d-nb.infounm.eduacs.org The rigid macrocyclic structure presents a higher activation energy barrier for metal incorporation, necessitating more forceful conditions. d-nb.info

Efficiency and Specific Activity: Despite the harsher labeling conditions for macrocycles, high specific activities are achievable with DOTA-conjugated peptides. unm.edu However, even higher specific activities can often be reached when labeling DTPA-peptides due to their rapid and efficient complexation kinetics. unm.edu For example, a study comparing various chelators for ⁶⁴Cu found that the macrocyclic NOTA-rituximab conjugate provided a high radiochemical yield (95%) even at very dilute concentrations. nih.gov

| Chelator Type | Example Chelators | Labeling Temperature | Labeling Time | Key Advantage |

|---|---|---|---|---|

| Acyclic | DTPA, this compound | Room Temperature | 5-20 minutes | Fast kinetics, mild conditions unm.edumdpi.com |

| Macrocyclic | DOTA, PCTA | Elevated (often ~100°C) | Longer (e.g., 20-30 min) | High in vivo stability d-nb.infounm.eduacs.org |

The differences in stability directly translate to performance in preclinical models, affecting where the radiopharmaceutical accumulates and how long it remains intact.

In Vivo Stability and Dissociation: The lower kinetic inertness of DTPA-based radiopharmaceuticals is a significant drawback in vivo. researchgate.net Complexes with therapeutic radionuclides like ⁹⁰Y and ¹⁷⁷Lu can dissociate, leading to the release of the free radiometal. unm.edusnmjournals.org This free radiometal often accumulates in non-target tissues, most notably the bone, causing unwanted toxicity. researchgate.netresearchgate.net Conversely, the high kinetic inertness of DOTA complexes ensures that the radiometal remains chelated, leading to much greater in vivo stability. nih.govradiologykey.com

Biodistribution and Clearance: The choice of chelator significantly alters the biodistribution profile. For instance, in a comparison between ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-DTPA in rats, the total body retention at 4 hours post-injection was 20% for the DOTA-conjugate versus only 4% for the DTPA-conjugate, which showed rapid renal clearance. researchgate.net However, it's important to note that even highly stable complexes like ¹⁷⁷Lu-DOTATATE can undergo metabolism in vivo, with a significant fraction of radioactivity in plasma consisting of metabolites at 24 hours post-injection. snmjournals.orgnih.gov The instability of DTPA derivatives can lead to higher uptake in organs like the kidneys and bones compared to their DOTA counterparts. snmjournals.orgresearchgate.net

Comparison with Other Acyclic DTPA Derivatives (e.g., p-SCN-Bn-DTPA, CHX-A''-DTPA)

To address the inherent instability of the parent DTPA molecule, various derivatives have been developed. These modifications aim to improve chelation properties while retaining the favorable mild-condition labeling of acyclic systems. This compound is a precursor to one such common derivative, p-SCN-Bn-DTPA.

Modifications to the DTPA backbone are designed to increase its rigidity and, consequently, the kinetic inertness of its metal complexes.

CHX-A''-DTPA: One of the most successful DTPA derivatives is CHX-A''-DTPA, which incorporates a cyclohexyl ring into the diethylenetriamine (B155796) backbone. mdpi.com This modification introduces steric rigidity, significantly improving the kinetic inertness of the resulting metal complex compared to standard DTPA. mdpi.comunits.it Studies have shown that CHX-A''-DTPA provides better stability for radionuclides like ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu than unmodified DTPA. researchgate.net The stereochemistry of this modification is crucial; the 'A' isomer (CHX-A''-DTPA) is markedly more stable than the 'B' isomer. units.itnih.gov Despite this improvement, the stability of CHX-A''-DTPA complexes is still generally considered less robust than those formed with DOTA. mdpi.comnih.gov

p-SCN-Bn-DTPA: This derivative incorporates a benzyl-isothiocyanate group, primarily to facilitate conjugation to biomolecules via a thiourea (B124793) bond. nih.govnih.gov While this functional group is essential for bioconjugation, the core DTPA structure remains, and thus it shares the same limitations of lower kinetic stability compared to backbone-modified versions like CHX-A''-DTPA or macrocycles. nih.govunits.it

Other Modifications: Another derivative, 1B4M-DTPA, adds a methyl group to the backbone to increase rigidity and has shown improved in vivo stability for ¹¹¹In and ⁹⁰Y complexes compared to the parent DTPA. mdpi.com

| Chelator | Structural Modification | Effect on Chelation Properties | Reference |

|---|---|---|---|

| This compound / p-SCN-Bn-DTPA | Adds a benzylamine (B48309) or benzyl-isothiocyanate group for conjugation. | Primarily a functional handle; does not significantly improve core stability over DTPA. | nih.govuni-mainz.de |

| CHX-A''-DTPA | Incorporates a rigid cyclohexyl ring into the backbone. | Increases kinetic inertness and in vivo stability compared to DTPA. Stereochemistry is critical. | mdpi.comunits.it |

| 1B4M-DTPA | Adds a methyl group to the ethylene (B1197577) backbone. | Increases rigidity and improves in vivo stability over DTPA. | mdpi.com |

The choice between this compound (or its isothiocyanate form) and a more rigid derivative like CHX-A''-DTPA depends on the specific requirements of the radiopharmaceutical.

Applications Requiring High Stability: For therapeutic applications using beta-emitters like ⁹⁰Y or ¹⁷⁷Lu, where long-term in vivo stability is paramount to prevent bone marrow toxicity, CHX-A''-DTPA is often preferred over less stable DTPA derivatives. units.itresearchgate.net Comparative studies have identified CHX-A''-DTPA as a more suitable chelator for ⁸⁶Y/⁹⁰Y based on serum stability and resistance to metal competition. units.it It can be effectively radiolabeled at ambient temperatures, a distinct advantage over DOTA when working with temperature-sensitive biomolecules like antibodies. nih.gov

Applications with Different Radiometals: When using radiometals like ⁶⁴Cu, DTPA derivatives, including p-SCN-Bn-DTPA and CHX-A''-DTPA, have demonstrated poor serum stability, with significant dissociation of the radiometal over 48 hours. nih.govnih.govresearchgate.net In these cases, macrocyclic chelators are vastly superior. nih.govresearchgate.net For ¹¹¹In, CHX-A''-DTPA provides a good balance of mild labeling conditions and improved stability over standard DTPA, though its stability may still be inferior to newer, specialized acyclic chelators. acs.orgresearchgate.net

Ease of Use vs. Performance: While CHX-A''-DTPA offers superior stability, derivatives like p-SCN-Bn-DTPA are also widely used. The choice may involve a trade-off between the absolute requirement for stability, the nature of the radiometal, and the ease of synthesis and conjugation. For example, in a study comparing immunoconjugates for ⁶⁴Cu, both p-SCN-Bn-DTPA and CHX-A''-DTPA were found to be unstable, highlighting that for certain radiometals, no acyclic DTPA derivative may be sufficient. nih.gov However, for radionuclides like ⁹⁰Y, both CHX-A''-DTPA and another advanced acyclic chelator, H₄octapa, were shown to be suitable choices, demonstrating comparable radiolabeling, stability, and therapeutic efficacy. ubc.ca

Implications of Chelator Choice on Radiopharmaceutical Design and Performance

The design of a peptide-based radiopharmaceutical is a complex undertaking. All structural modifications, including the addition of a chelator, must be carefully considered to ensure the retention of the targeting peptide's affinity and selectivity for its biological target. Furthermore, the final radiolabeled peptide must be stable under physiological conditions, exhibit high specific uptake in the target tissue, and show minimal accumulation in non-target organs. itn.pt

The choice of bifunctional chelator is integral to achieving these objectives. Acyclic chelators like diethylenetriaminepentaacetic acid (DTPA) and its derivatives, including this compound, are often favored for their ability to form stable complexes with certain radiometals. itn.ptmdpi.com For instance, DTPA derivatives are known to form more stable complexes with Indium-111 (¹¹¹In) compared to Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu). itn.pt This makes them a suitable choice for ¹¹¹In-based radiopharmaceuticals.

Conversely, macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its analogs are generally preferred for labeling with ⁹⁰Y and ¹⁷⁷Lu due to the higher thermodynamic stability and kinetic inertness of the resulting complexes. itn.pt The rigid structure of macrocycles helps to securely "cage" the radiometal, minimizing its release in vivo.

The functional group on the chelator, such as the p-aminobenzyl (p-NH2-Bn) group in this compound, provides a site for conjugation to the targeting biomolecule. This reactive group allows for the formation of a stable covalent bond, for example, with the ε-amino groups of lysine (B10760008) residues in a protein or peptide. biosyn.comresearchgate.net The nature of this linker can also influence the pharmacokinetic properties of the final radiopharmaceutical. itn.pt

Research has shown that even subtle changes to the chelator structure can impact performance. For example, a derivative of DOTA, (S)-p-NH2-Bn-DOTA, was found to form a mixture of two isomers when labeled with Yttrium-86. itn.pt In another study, the use of two different bifunctional chelators, p-SCN-Bz-DTPA for the immunogen and this compound for the coating antigen, was employed to reduce the antibody's recognition of the chelator's spacer arm, thereby increasing the specificity of an immunoassay for lead ions. researchgate.nethep.com.cn

The stability of the radiometal-chelator complex is paramount. Studies comparing various chelators for Copper-64 (⁶⁴Cu) labeling of the antibody rituximab (B1143277) revealed that radioimmunoconjugates with DTPA derivatives demonstrated poor serum stability compared to those with macrocyclic chelators like NOTA, DOTA, and PCTA. nih.govnih.gov Specifically, the ⁶⁴Cu-NOTA-rituximab conjugate showed the greatest stability over 48 hours. nih.gov Similarly, in a comparison for ¹¹¹In labeling, the acyclic chelator p-NH2-Bn-CHX-A''-DTPA showed lower in vitro stability compared to the nonadentate chelator p-NO2-Bn-neunpa. acs.orgcore.ac.uk

The choice of chelator also affects the radiolabeling conditions. Some chelators allow for rapid and efficient labeling at room temperature, which is a significant advantage, particularly for short-lived radionuclides. mdpi.com For instance, NOTA and sar-CO2H chelators can be radiolabeled with ⁶⁴Cu rapidly at room temperature under dilute conditions, leading to high specific activity. nih.gov

The following interactive table summarizes the performance of various bifunctional chelators in comparative studies, highlighting key parameters relevant to radiopharmaceutical design.

| Chelator/Derivative | Radiometal(s) | Key Findings | Reference(s) |

| This compound | Pb²⁺, ⁹⁹ᵐTc | Used as a coating antigen to improve immunoassay specificity. researchgate.nethep.com.cn Successfully used to label a peptide for cardiac ischemia imaging. researchgate.net | researchgate.nethep.com.cnresearchgate.net |

| DTPA derivatives | ¹¹¹In, ⁶⁷Ga, ⁶⁴Cu | Form stable complexes with ¹¹¹In. itn.pt Showed poor serum stability with ⁶⁴Cu. nih.govnih.gov | itn.ptnih.govnih.gov |

| CHX-A''-DTPA | ¹¹¹In, ⁶⁴Cu, ⁸⁸Y | The CHX-A''-DTPA complex with ¹¹¹In was found to be less stable in human serum compared to the ¹¹¹In-neunpa complex. ubc.caresearchgate.net The B isomer is more unstable than the A isomer for ⁸⁸Y. uni-mainz.de | ubc.caresearchgate.netuni-mainz.de |

| DOTA and derivatives | ⁹⁰Y, ¹⁷⁷Lu, ⁶⁸Ga, ⁶⁴Cu | Considered the best choice for labeling with ⁹⁰Y and ¹⁷⁷Lu. itn.pt Can be labeled with ⁶⁸Ga. uni-mainz.de Showed high stability with ⁶⁴Cu. nih.gov | itn.ptnih.govuni-mainz.de |

| NOTA and derivatives | ⁶⁸Ga, ⁶⁴Cu, | Exhibits high stability with ⁶⁸Ga and ⁶⁴Cu. itn.ptnih.gov Allows for rapid labeling at room temperature. nih.gov | itn.ptnih.govnih.gov |

| p-NO2-Bn-neunpa | ¹¹¹In, ¹⁷⁷Lu | Showed high in vitro stability with ¹¹¹In. ubc.caresearchgate.net Exhibited poor affinity for ¹⁷⁷Lu. researchgate.net | ubc.caresearchgate.net |

| H₄pypa | ¹¹¹In, ¹⁷⁷Lu, ²⁰¹Tl | Demonstrates excellent stability with ¹¹¹In and ¹⁷⁷Lu. acs.org Shows modest stability with ²⁰¹Tl. acs.org | acs.orgacs.org |

Computational Chemistry and Modeling of P Nh2 Bn Dtpa Systems

Molecular Mechanics and Dynamics Simulations for Chelator-Metal Interaction Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are invaluable for exploring the conformational flexibility of chelators like p-NH2-Bn-DTPA and their interactions with metal ions in various environments. These methods treat atoms as classical particles governed by force fields, allowing for the simulation of molecular motion over time. Common force fields, such as COMPASS and AMBER, are employed to describe the potential energy surface of the system analis.com.myutm.mymdpi.com.

MD simulations can provide insights into the dynamic behavior of this compound, including its conformational changes upon metal binding, the coordination environment of the metal ion, and the stability of the resulting chelator-metal complex in solution analis.com.myanalis.com.my. For instance, studies on DTPA, a closely related chelator, have utilized MD simulations to analyze intermolecular interactions through radial distribution functions (RDFs) analis.com.myutm.myanalis.com.my. RDFs reveal the probability of finding atoms at certain distances from each other, providing information on bond lengths and coordination patterns.

Illustrative Molecular Dynamics Simulation Findings for DTPA-Metal Interactions

| Interaction Type | Radial Distance (Å) | Intensity/g(r) | Metal Ion/Molecule | Reference |

| O-H₂O and H₅-DTPA | 1.75 | - | H₂O | analis.com.myanalis.com.my |

| Carbonyl group of DTPA with Fe²⁺ | 2.25 | 8.81 | Fe²⁺ | analis.com.myanalis.com.my |

| Carbonyl group of DTPA with Ca²⁺ | 2.25 | 1.47 | Ca²⁺ | analis.com.myanalis.com.my |

| Amine in DTPA with CaCO₃ | 5.75 | 1.07 | CaCO₃ | analis.com.myanalis.com.my |

| Amine in DTPA with FeS | 2.25 | 1.01 | FeS | analis.com.myanalis.com.my |

| DTPA-K₅ O7==Ca | 2.25 | 10.09 | Ca | utm.my |

| DTPA-K₅ N1--Ca | 2.25 | 2.51 | Ca | utm.my |

These findings, while specific to DTPA and its salts in various contexts (e.g., scale dissolution), demonstrate the type of detailed molecular insights that MM/MD simulations can provide for this compound systems, particularly regarding the preferred binding sites (e.g., carboxylic oxygen, amine nitrogen) and the strength of these interactions with different metal ions analis.com.myutm.myanalis.com.my. The explicit use of a COMPASS force field and the Ewald summation method in Material Studio software has been noted for such simulations analis.com.myutm.my.

Quantum Chemical Calculations for Electronic Structure and Bonding Characterization

Quantum chemical calculations, primarily Density Functional Theory (DFT) and ab initio methods, are essential for characterizing the electronic structure and bonding within this compound and its metal complexes researchgate.netresearchgate.netmdpi.comwikipedia.org. Unlike classical force fields, these methods solve the electronic Schrödinger equation, providing a detailed understanding of electron distribution, orbital interactions, and the nature of chemical bonds mdpi.comwikipedia.org.

DFT calculations can reveal critical electronic properties such as frontier molecular orbitals (HOMO and LUMO), electron transfer capabilities, electronegativity, global hardness, and electron affinity researchgate.netresearchgate.net. These properties are directly correlated with a chelator's reactivity, adsorption characteristics, and its ability to form stable complexes with metal cations researchgate.netresearchgate.net. For instance, DFT studies on DTPA have indicated its superior electron transfer properties, contributing to improved adsorption characteristics compared to other aminopolycarboxylic acids researchgate.netresearchgate.net. The selection of appropriate basis sets and functionals is crucial for the accuracy of these calculations mdpi.comfrontiersin.org.

Illustrative Quantum Chemical Properties of DTPA and Related Chelators (DFT Studies)

| Property | Ranking (Highest to Lowest) | Reference |

| Adsorption Energy | DTPA > EDTA > CDTA > GLDA > HEDTA > MGDA > HEIDA | researchgate.netresearchgate.net |

| Electron Affinity | DTPA > MGDA > CDTA > GLDA > HEDTA > HEIDA > EDTA | researchgate.netresearchgate.net |

| Electronegativity | MGDA > DTPA > GLDA > HEIDA > CDTA > HEDTA > EDTA | researchgate.netresearchgate.net |

These computational insights help to elucidate the fundamental chemical reactivity and stability of chelators. For example, a more negative electron affinity value suggests a higher affinity for electrons, indicating that a compound like DTPA is more readily negatively charged, which is beneficial for metal chelation researchgate.netresearchgate.net. Quantum chemical methods also provide a basis for understanding the coordination geometries and the relative stability of metal-ligand complexes, including the role of solvent effects nih.gov.

In Silico Prediction of Chelation Properties and Rational Ligand Design

In silico methods, encompassing a range of computational techniques, are instrumental in predicting the chelation properties of this compound and guiding the rational design of new ligands with enhanced characteristics inca.gov.brresearchgate.netrsc.org. These predictive capabilities are vital for optimizing chelator performance for specific applications, such as binding to particular metal ions with high affinity and selectivity.

Computational approaches enable virtual screening of potential chelators and structure-based design, where modifications to the ligand structure are proposed and evaluated computationally before experimental synthesis mdpi.cominca.gov.br. This allows researchers to predict chelation efficacy, stability constants, and kinetic inertness of complexes mdpi.com. For example, DTPA is known to form stable complexes and exhibit fast labeling kinetics, making it a significant bifunctional chelator for radiolabeling, and in silico studies can help fine-tune these properties in its derivatives inca.gov.brnih.gov.

The "right match" between a radiometal and a chelator is critical for the stability and efficacy of radiopharmaceuticals, and molecular simulations are a valuable tool for exploring this suitability by providing intrinsic physicochemical properties mdpi.com. By predicting how structural changes in this compound might influence its interaction with target metal ions, in silico methods accelerate the development of optimized chelating agents.

Emerging Research Directions and Future Perspectives

Development of Next-Generation p-NH2-Bn-DTPA Analogues with Enhanced Properties

While this compound and its direct DTPA derivatives are established chelators, particularly for radiometals like Indium-111 (¹¹¹In) due to their ability to achieve high radiochemical yields at room temperature, they can exhibit inferior in vitro stability compared to macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) acs.orgnih.gov. This drives the development of next-generation analogues aimed at improving chelation kinetics, thermodynamic stability, and reducing transchelation in vivo.

Efforts to enhance the properties of DTPA-based chelators include synthesizing derivatives with alternative functional groups researchgate.net. For instance, studies on neurotensin (B549771) analogues have explored various poly(aminocarboxylate) chelating agents, including DTPA derivatives, to achieve higher tumor uptake and improved tumor-to-normal tissue uptake ratios google.com. While specific this compound analogues with demonstrably enhanced properties are an active area of research, the broader DTPA family is being modified to address these stability and pharmacokinetic challenges.

A comparison of the stability of different chelator-antibody conjugates highlights the ongoing need for improved DTPA derivatives:

| Chelator Type | Conjugate Example | Serum Stability at 48h (64Cu) nih.gov |

| Macrocyclic | NOTA-rituximab | 97.5% ± 0.3% nih.gov |

| Macrocyclic | DOTA-rituximab | >94.9% nih.gov |

| Macrocyclic | Oxo-DO3A-rituximab | >94.9% nih.gov |

| Macrocyclic | PCTA-rituximab | >94.9% nih.gov |

| DTPA Derivative | CHX-A''-DTPA-rituximab | 38.2% nih.gov |

| DTPA Derivative | ITC-2B3M-DTPA-rituximab | 37.8% nih.gov |

Note: While this compound itself was not explicitly listed in this specific comparison, its parent DTPA and other DTPA derivatives are shown to have lower stability compared to macrocyclic counterparts, emphasizing the need for enhanced DTPA analogues.

Integration of this compound into Multifunctional Probes for Multimodal Imaging

The bifunctional nature of this compound, featuring a chelating core and a reactive amine linker, makes it an excellent candidate for integration into multifunctional probes designed for multimodal imaging. This strategy combines the strengths of different imaging modalities, such as high sensitivity, deep tissue penetration, or excellent spatial resolution, into a single agent d-nb.inforsc.org.

A notable example is the development of Gd-TO (Gadolinium-Thiazole Orange), a novel multimodal DNA-binding gadolinium chelate. In this construct, this compound is coupled to a carboxyl group on a linker derived from thiazole (B1198619) orange, which is then complexed with gadolinium. This allows Gd-TO to function as both an MRI contrast agent and a DNA-binding vital fluorochrome for optical imaging, enabling the visualization of cell death mechanisms and the evolution of necrotic cells in vivo nih.gov. Such probes leverage the ¹H relaxivity of Gd³⁺ for MRI and the fluorescent properties of the organic dye for optical imaging.

Furthermore, the this compound scaffold can be envisioned for integration with various nanomaterials, which are increasingly explored for multimodal imaging due to their versatile functionalization capabilities d-nb.info. While p-NH2-Bn-DOTA has been used for chelating ¹²⁴Cu onto gold nanoshells for PET imaging, potentially combined with photothermal therapy d-nb.info, the principle of using an aminobenzyl-linked chelator like this compound for similar nanoparticle functionalization for multimodal PET/MRI or PET/optical imaging remains a promising avenue. This approach allows for the combination of radionuclide-based imaging (PET/SPECT) with optical fluorescence or MRI, providing complementary diagnostic information d-nb.infomdpi.com.

Exploration of Novel and Biocompatible Bioconjugation Chemistries

The primary amine group on the benzyl (B1604629) linker of this compound is the cornerstone for its bioconjugation to targeting biomolecules such as peptides, proteins, and antibodies macrocyclics.comnih.govbiosyn.com. Traditional bioconjugation methods often involve forming amide linkages. For example, this compound can be coupled to carboxylate residues (e.g., on glutamic acid or aspartic acid) of antibodies using cross-linkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) thno.org. This method, while effective, sometimes requires specific pH conditions (e.g., pH 5 for antibodies) thno.org.

Future research is exploring novel and more biocompatible bioconjugation chemistries to achieve site-specific and highly efficient labeling under mild physiological conditions, minimizing potential interference with the biomolecule's biological activity or immunoreactivity biosyn.comresearchgate.net. One such area involves active ester-mediated conjugation, which has been applied to attach DTPA derivatives to biomacromolecules containing lysine (B10760008) residues core.ac.uk. This method offers good yields and can be extended to similar systems core.ac.uk.

Another emerging strategy involves the use of dibromomaleimide groups for site-specific attachment of chelators to antibodies. This allows for precise control over the conjugation site, which is critical for maintaining the antibody's antigen-binding activity acs.org. While specific examples with this compound are still emerging in this exact context, the general trend towards highly selective and efficient bioconjugation methods will directly influence the development and application of this compound conjugates.

Advanced Applications in Preclinical Imaging and Diagnostic Tool Development

This compound and its conjugates are integral to the advancement of preclinical imaging and the development of next-generation diagnostic tools. Their versatility allows for the creation of targeted probes for various disease states.

Key Applications:

Molecular Imaging of Necrosis: Gd-TO, a this compound-derived gadolinium chelate, has been successfully used in preclinical MRI to image necrotic cell death in vivo, specifically in myocardial infarction models. This agent allows for the visualization of cell rupture and the clearance of necrotic cells, demonstrating its utility in understanding disease progression at a cellular level nih.gov.

Targeted Radioimmunoconjugates: this compound is a precursor for creating radiolabeled antibodies for Positron Emission Tomography (PET) imaging. For instance, while a DOTA derivative (p-NH2-Bn-DOTA) was used to radiolabel the hu14.18K322A antibody with Copper-64 (⁶⁴Cu) for targeting neuroblastoma and melanoma, this exemplifies the critical role of the p-NH2-Bn linker in developing targeted PET radiotracers that retain target binding and show significant tumor uptake in preclinical models researchgate.net.

Peptide-Based Radiopharmaceuticals: DTPA conjugates have been extensively investigated for radiolabeling peptides for tumor imaging. For example, ¹¹¹In-radiolabeled DTPA conjugates of bombesin (B8815690) (BN) have been developed for SPECT imaging of Gastrin-Releasing Peptide Receptor (GRPR)-positive cells and tissues. These studies aim to optimize tumor uptake and target-to-background ratios for improved diagnostic accuracy nih.gov.

Theranostic Nanoparticles: p-SCN-Bn-DTPA (an isothiocyanate derivative of this compound, also used for bioconjugation) has been employed in the development of Lutetium-177 (¹⁷⁷Lu)-labeled polymeric nanoparticles (¹⁷⁷Lu-PNPs). These nanoparticles are designed for theranostic applications, combining diagnostic imaging (via Near-Infrared II fluorescence and ¹⁷⁷Lu radioactivity) with therapeutic potential (β⁻ radiation and photothermal therapy) in head and neck cancer models. This highlights the role of DTPA derivatives in creating sophisticated agents for both imaging and treatment acs.org.

These advanced applications underscore the ongoing importance of this compound and its derivatives in developing highly specific and sensitive imaging agents that can provide crucial information for disease diagnosis, staging, and monitoring therapeutic responses in preclinical research.

Q & A

Basic Research Questions

Q. What are the key structural features of p-NH2-Bn-DTPA that enable its dual functionality in bioconjugation and metal chelation?

- Answer : this compound combines three functional groups:

- Amino group : Enhances water solubility and stability via hydrogen bonding.

- Benzyl group : Provides rigidity and hydrophobic interactions for biomolecule binding.

- DTPA backbone : Chelates metal ions (e.g., Pb²⁺, Gd³⁺, ¹¹¹In) through five carboxylate groups and three nitrogen donors, forming stable octadentate complexes .

Q. What synthesis and purification protocols are recommended for this compound in radiopharmaceutical research?

- Answer :

- Synthesis : React DTPA dianhydride with p-aminobenzylamine under anhydrous conditions, followed by HCl salt formation.

- Purification : Use cation-exchange chromatography (e.g., SP-Sephadex C25) with acetate buffer elution to isolate the product. Confirm purity via TLC (ninhydrin staining) and remove unreacted DTPA via dialysis or C18 reverse-phase chromatography .

- Storage : Lyophilize and store at -20°C in anhydrous, light-protected conditions to prevent degradation .

Q. How does this compound compare to other bifunctional chelators (e.g., DOTA) in metal-binding kinetics?

- Answer : While DOTA offers higher thermodynamic stability for lanthanides (e.g., Gd³⁺), this compound exhibits faster metal-binding kinetics, making it suitable for short-lived isotopes (e.g., ⁶⁸Ga). Key trade-offs include:

- Charge : DTPA complexes are more hydrophilic, reducing non-specific tissue retention.

- Size : Smaller DTPA backbone minimizes steric hindrance in biomolecule conjugation .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with tyrosine residues in radiopharmaceuticals?

- Answer :

- Diazotization : Convert the amino group to a diazonium salt for azo coupling with tyrosine’s phenol ring. Use nitrous acid (HNO₂) at 0–4°C to prevent side reactions.

- Post-Labeling : After conjugation, introduce radionuclides (e.g., ¹¹¹In) under mild acidic conditions (pH 5.5) to avoid biomolecule denaturation.

- Validation : Confirm conjugation efficiency via HPLC-SEC and radiochemical purity via instant thin-layer chromatography (iTLC) .

Q. What experimental strategies resolve discrepancies in metal-binding stability data for this compound across pH conditions?

- Answer :

- pH Titration Studies : Use potentiometry to measure conditional stability constants (log K) at physiological (pH 7.4) and acidic (pH 4.5) conditions.

- Competitive Binding Assays : Compare this compound’s affinity for Pb²⁺ against EDTA or DOTA in buffer systems mimicking in vivo environments.

- Data Normalization : Account for protonation effects using software like Hyperquad to refine stability constants .

Q. How should researchers design experiments to evaluate this compound’s performance in pre-targeted tumor imaging?

- Answer :

- Pre-Targeting Protocol :

Administer a bispecific antibody targeting both tumor antigen and this compound.

Introduce a radiolabeled hapten (e.g., ¹⁷⁷Lu-DTPA) after antibody localization.

- Imaging Validation : Use SPECT/CT to quantify tumor-to-background ratios and compare with non-pre-targeted controls.

- Challenges : Optimize dosing intervals to minimize off-target binding and renal clearance .